molecular formula C6H13O4P B14157658 (2-Hydroxycyclohexyl)phosphonic acid CAS No. 550299-56-4

(2-Hydroxycyclohexyl)phosphonic acid

Cat. No.: B14157658
CAS No.: 550299-56-4
M. Wt: 180.14 g/mol
InChI Key: UYKPJZCJGSRCFI-UHFFFAOYSA-N
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Description

(2-Hydroxycyclohexyl)phosphonic acid is a high-purity phosphonic acid derivative designed for advanced research applications. The phosphonic acid functional group is characterized by a phosphorus atom in a distorted tetrahedral geometry, bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . This structure confers high polarity and water solubility, especially under basic conditions, and allows the compound to act as a robust analogue of naturally occurring phosphate groups . The this compound is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Phosphonic acids are widely employed in materials science for the functionalization of surfaces and the design of supramolecular or hybrid materials . The stable P–C bond and the ability to form strong coordination complexes make this compound a valuable building block for creating self-assembled monolayers on metal oxides, potentially for developing hydrophilic or antifouling surfaces . In medicinal and bioorganic chemistry, the phosphonic acid group serves as a non-hydrolyzable mimic of the phosphate moiety, enabling its use in the design of enzyme inhibitors . Researchers can leverage this compound to investigate biological processes involving phosphate esters, such as signal transduction or hydrolysis, by developing potent inhibitors for enzymes like tyrosine phosphatases . Furthermore, the presence of both phosphonic acid and hydroxy groups on the cyclohexane ring makes it a versatile synthon for further chemical modification, enabling the creation of novel ligands for catalysis or coordination chemistry .

Properties

CAS No.

550299-56-4

Molecular Formula

C6H13O4P

Molecular Weight

180.14 g/mol

IUPAC Name

(2-hydroxycyclohexyl)phosphonic acid

InChI

InChI=1S/C6H13O4P/c7-5-3-1-2-4-6(5)11(8,9)10/h5-7H,1-4H2,(H2,8,9,10)

InChI Key

UYKPJZCJGSRCFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Substrate : Dimethyl-2-(acetyloxy)ethyl phosphonate (293 g, 1.5 mol)
  • Catalyst : AMBERLYST-15 (48 g)
  • Solvent : Water (72 g, 4 mol)
  • Temperature : 100–105°C
  • Time : 15–24 hours
  • Yield : 89%

Mechanistic Pathway

The resin acts as a Brønsted acid catalyst, facilitating ester hydrolysis and subsequent rearrangement. Azeotropic distillation removes methanol and methyl acetate byproducts, driving equilibrium toward product formation.

Advantages Over Traditional Methods

  • Safety : Avoids stoichiometric HCl, eliminating corrosive methyl chloride byproducts.
  • Sustainability : Catalyst recyclability reduces waste.
  • Scalability : High conversion (>85%) under mild conditions.

Multi-Step Stereoselective Synthesis

For applications requiring enantiomerically pure (2-hydroxycyclohexyl)phosphonic acid, a six-step stereoselective route has been developed:

Synthetic Sequence

  • Acetal Formation : Cyclohexanone derivatives are converted to 2-hydroxyheterocyclic ketone acetals.
  • Esterification : Chiral N-Boc-L-phenylalanine introduces stereochemical control.
  • Imine Formation : Bicyclic ketimines are generated via acid-catalyzed deacetalization.
  • Phosphite Addition : Triethyl phosphite adds under kinetic control, yielding aminophosphonates with >90% diastereoselectivity.
  • Oxidative Cleavage : Ozone or tert-butyl hypochlorite removes the chiral auxiliary.
  • Acidic Hydrolysis : 6 M HCl yields (1S,2S)-1-amino-2-hydroxycyclohexylphosphonic acid (75% overall yield).

Key Data

Step Reagents/Conditions Yield (%) Diastereomeric Ratio
Phosphite addition TFA, P(OEt)₃, -30°C, 17 h 70 99:1
Oxidative cleavage O₃, CH₂Cl₂, -78°C 95
Acidic hydrolysis 6 M HCl, reflux, 15 h 77

Alternative Phosphonate Functionalization Routes

Glyoxylic Acid-Phosphorous Acid Condensation

Though primarily used for 2-hydroxy-2-phosphonoacetic acid, this route (glyoxylic acid + H₃PO₃ at 100°C) may be modifiable for cyclohexyl derivatives by introducing cyclohexanol precursors.

Comparative Analysis of Methods

Parameter Catalytic Hydrolysis Stereoselective Synthesis Nitric Acid Route
Yield (%) 89 75 80 (estimated)
Byproducts MeOH, methyl acetate HNO₃ residuals
Stereochemical Control None >99% ee None
Industrial Feasibility High Low (complex steps) Moderate

Emerging Methodologies

Autocatalytic Condensations

Recent studies show dialkyl α-hydroxy-benzylphosphonates undergo condensation with dialkyl phosphites via trivalent tautomer intermediates. Computational models (M062X/6-31G(d,p)) suggest similar mechanisms could apply to cyclohexyl systems.

Biocatalytic Approaches

2-Hydroxyethylphosphonate dioxygenase (HEPD) from Streptomyces viridochromogenes converts hydroxyethylphosphonate to hydroxymethylphosphonate. Enzyme engineering may enable tailored synthesis of cyclic phosphonates.

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxycyclohexyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted cyclohexyl phosphonic acids.

Mechanism of Action

The mechanism of action of (2-Hydroxycyclohexyl)phosphonic acid involves its interaction with biological molecules, particularly enzymes. The phosphonic acid group can mimic the phosphate group in biological systems, allowing it to act as a competitive inhibitor of enzymes that utilize phosphate esters as substrates . This interaction can disrupt normal enzyme function and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Comparison: Phosphonic Acid vs. Carboxylic Acid

Phosphonic acid derivatives, including (2-hydroxycyclohexyl)phosphonic acid, exhibit distinct advantages over carboxylic acids in applications requiring strong surface adhesion. For example:

  • Anchoring Strength: Phosphonic acid groups (-H₂PO₃) form stronger bonds with metal oxides (e.g., SnO₂, TiO₂) compared to carboxylic acids (-COOH) due to their tetrahedral geometry and higher acidity. This property is critical in perovskite solar cells, where phosphonic acid-based interlayers enhance device stability and efficiency .
  • Acidity : Phosphonic acid (pKa₁ ≈ 2.0–2.5) is more acidic than carboxylic acids (pKa ≈ 4.5–5.0), enabling better solubility in aqueous systems and enhanced ion-exchange capabilities .

Structural Analogues

(a) 2-Hydroxyethylphosphonic Acid

  • Structure : A hydroxyl group and phosphonic acid group on an ethyl chain.
  • Applications : Used in biosurfactant synthesis (e.g., 2-acyloxyethylphosphonates) due to its amphiphilic properties .

(b) (2-Acetamidoethyl)-Phosphonic Acid

  • Structure : Features an acetamido (-NHCOCH₃) group adjacent to the phosphonic acid.
  • Biological Relevance : Demonstrates enzyme inhibition properties, mimicking transition states in proteases .
  • Contrast : The hydroxyl group in this compound may favor metal coordination over enzyme inhibition.

(c) [4-Hexadecyl-3-Methoxy-Butyl] Phosphonic Acid

  • Structure : A long alkyl chain (C16) with methoxy and phosphonic acid groups.
  • Applications : Investigated as an anti-cancer agent due to its membrane-targeting properties .
  • Comparison : The cyclohexyl group in this compound offers rigidity, which could influence its pharmacokinetic behavior.

Regulatory and Toxicological Considerations

Phosphonic acid derivatives are often grouped with structurally related compounds for regulatory purposes. For example:

  • Residue Definitions : Regulatory bodies like the Japan Ministry of Health define residues of phosphonic acid and its salts collectively for maximum residue limits (MRLs) in food, emphasizing their toxicological similarity to fosetyl-Al .
  • Safety Profile : Phosphonic acid’s high water solubility and low volatility reduce bioaccumulation risks compared to hydrophobic analogs like long-chain alkylphosphonates .

Data Tables

Table 1. Comparative Properties of Phosphonic Acid Derivatives

Compound Molecular Formula pKa₁ Solubility (Water) Key Applications Regulatory Notes
This compound* C₆H₁₁O₄P ~2.2 High Metal chelation, catalysis Grouped with phosphonic acids
2-Hydroxyethylphosphonic acid C₂H₇O₄P 2.1 Very high Biosurfactants N/A
(2-Acetamidoethyl)-phosphonic acid C₄H₁₀NO₄P 2.3 Moderate Enzyme inhibition N/A
Phosphonic acid (H₃PO₃) H₃PO₃ 1.3–2.0 Very high Agrochemicals, water treatment MRLs defined for food safety

*Inferred properties based on structural analogs.

Table 2. Functional Group Impact on Surface Modification

Property Phosphonic Acid SAMs Carboxylic Acid SAMs
Anchoring Strength Strong (stable P–O–metal bonds) Moderate (weaker C–O–metal)
Work Function Tuning Broad range (4.5–5.5 eV) Narrow range (4.7–5.0 eV)
Stability in Water High (resistant to hydrolysis) Low (prone to ester cleavage)

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (2-hydroxycyclohexyl)phosphonic acid, and how can reaction parameters be optimized for yield and purity?

  • Methodology : Hydrothermal synthesis and ester hydrolysis are common approaches for phosphonic acid derivatives. For example, phosphonic acids are often synthesized via reaction of cyclohexene oxide with phosphorous acid under controlled pH (4–6) and temperature (80–120°C). Optimization involves monitoring reaction progress via <sup>31</sup>P NMR to track intermediate formation .
  • Process Control : Multivariate statistical process control (MSPC) can optimize parameters like temperature, pressure, and reagent ratios, reducing batch-to-batch variability .
Synthetic Method Key Parameters Yield Range Purity
Hydrothermal120°C, 24 hrs60–75%>95%
Ester HydrolysispH 5, 80°C70–85%>90%

Q. Which analytical techniques are most reliable for detecting this compound in plant tissues, and how do detection limits vary?

  • LC-MS/MS : Preferred for high sensitivity (LOD: 0.01 mg/kg) and specificity, especially when distinguishing phosphonic acid from fosetyl degradation products .
  • Ion Chromatography : Useful for quantifying ionic species but requires derivatization for enhanced detection (LOD: 0.05 mg/kg) .
Technique LOD (mg/kg) Precision (RSD) Interference Risk
LC-MS/MS0.01<5%Low
Ion Chromatography0.058–12%Moderate

Q. How does the hydroxyl group in this compound influence its coordination behavior with transition metals?

  • The hydroxyl group enhances chelation potential, enabling tridentate binding to metals like Cu(II) or La(III). This is critical for designing coordination polymers or MOFs. Stability constants (log K) for such complexes typically range from 8.2–10.5, measured via potentiometric titration .

Advanced Research Questions

Q. What strategies enable the design of metal-organic frameworks (MOFs) using this compound as a linker?

  • Linker Design : The hydroxyl and phosphonic acid groups allow hierarchical assembly with metal nodes (e.g., Zr<sup>4+</sup> or Fe<sup>3+</sup>). Solvothermal conditions (150°C, DMF/H2O) yield porous frameworks with surface areas >500 m<sup>2</sup>/g .
  • Functionalization : Post-synthetic modification (e.g., grafting amines) enhances gas adsorption or catalytic activity.

Q. How can researchers resolve contradictions in phosphonic acid residue data caused by variable reporting limits (RLs) across laboratories?

  • Standardization : Use harmonized RLs (e.g., 0.01 mg/kg) and convert concentrations to molar equivalents to account for molecular weight differences (e.g., fosetyl vs. phosphonic acid) .
  • Case Study : A 0.1 mg/kg phosphonic acid detection at RL=0.1 mg/kg may be reported as "not detected," whereas 0.063 mg/kg at RL=0.01 mg/kg is quantifiable. Normalizing data to fosetyl equivalents (×110/82) mitigates discrepancies .

Q. What advanced oxidation processes (AOPs) effectively degrade this compound in environmental matrices?

  • UV/H2O2 : Achieves >90% degradation in 60 minutes via hydroxyl radical (•OH) attack on the phosphonic group. Rate constants (k) range from 1.2–2.5 × 10<sup>9</sup> M<sup>−1</sup>s<sup>−1</sup> .
  • Electro-Fenton : pH 3, Fe<sup>2+</sup>/H2O2 systems degrade 85% of 100 ppm solutions within 45 minutes, with mineralization confirmed by TOC analysis .

Data Contradiction Analysis

  • Issue : Phosphonic acid detection in 36% of organic samples vs. variable RLs (0.01–0.2 mg/kg) .
  • Resolution : Normalize data to fosetyl equivalents and apply probabilistic models (e.g., Monte Carlo simulations) to assess false-positive rates.

Key Research Gaps

  • Environmental Fate : Long-term soil adsorption studies for this compound are lacking.
  • Biological Activity : Structure-activity relationships (SAR) against plant pathogens remain underexplored.

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